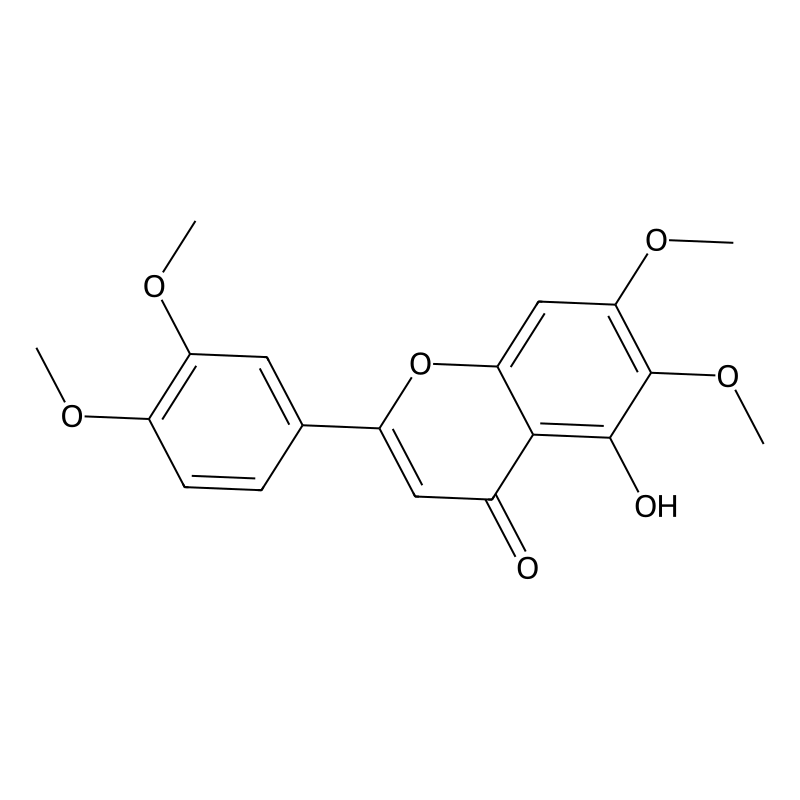

5-Hydroxy-3',4',6,7-tetramethoxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

5-Hydroxy-3',4',6,7-tetramethoxyflavone (5-hydroxy-3,4′,6,7-tetramethoxyflavone) is a naturally occurring flavonoid found in plants like Laggera alata [] and Aglaia edulis. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities. Scientific research into 5-hydroxy-3',4',6,7-tetramethoxyflavone has focused on understanding its potential health benefits.

Anti-hepatotoxic activity

One area of research has investigated the potential of 5-hydroxy-3',4',6,7-tetramethoxyflavone to protect the liver from damage. A study published in the journal Phytomedicine found that the compound exhibited anti-hepatotoxic activity in rats []. This suggests that it may have potential for the development of liver disease treatments, but further research is needed.

5-Hydroxy-3',4',6,7-tetramethoxyflavone is a flavonoid compound notable for its complex structure and significant biological activities. It is classified as a 6-O-methylated flavonoid, characterized by the presence of four methoxy groups attached to its flavone backbone. This compound has been isolated from various plants, including Artemisia giraldii and Otanthus maritimus, and is recognized for its potential therapeutic properties, particularly in oncology and hepatoprotection .

- Hydroxylation: The presence of hydroxyl groups can facilitate further modifications, enhancing its reactivity.

- Methylation: The methoxy groups can undergo demethylation or further methylation reactions under specific conditions.

- Oxidation: The flavonoid can be oxidized to form quinones, which may exhibit different biological activities.

The compound's stability and reactivity are influenced by its molecular conformation, which is stabilized by intramolecular hydrogen bonding .

5-Hydroxy-3',4',6,7-tetramethoxyflavone exhibits a range of biological activities:

- Antitumor Activity: Studies have shown that this compound can induce cell cycle arrest in glioblastoma cell lines, leading to reduced cell viability and migration. It primarily affects the G0/G1 phase of the cell cycle, indicating its potential as an anticancer agent .

- Hepatoprotective Effects: The compound has demonstrated significant anti-hepatotoxic activity, suggesting its utility in protecting liver cells from damage .

- Antioxidant Properties: Like many flavonoids, it possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

The synthesis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone can be achieved through several methods:

- Natural Extraction: The compound can be isolated from plant sources such as Laggera alata using solvent extraction methods followed by chromatographic techniques for purification.

- Chemical Synthesis: Synthetic pathways often involve the use of starting materials like trimethoxyacetophenone. Through a series of reactions including methylation and cyclization, the target compound can be synthesized .

- Biotransformation: Utilizing microbial or enzymatic processes to convert simpler flavonoids into more complex derivatives like 5-hydroxy-3',4',6,7-tetramethoxyflavone.

Research on interaction studies involving 5-Hydroxy-3',4',6,7-tetramethoxyflavone indicates that it may interact with various cellular pathways:

- Cell Cycle Modulation: The compound's ability to induce cell cycle arrest suggests interactions with regulatory proteins involved in cell proliferation.

- Synergistic Effects with Other Treatments: Studies have explored its potential synergistic effects when combined with radiation therapy in cancer treatment, revealing both additive and antagonistic interactions depending on dosage .

Several compounds share structural similarities with 5-Hydroxy-3',4',6,7-tetramethoxyflavone. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Hydroxy-3',4',5,6-tetramethoxyflavone | Similar methoxy substitutions | Notable for different hydroxyl positioning |

| 5-Hydroxy-3',4'-dimethoxyflavone | Fewer methoxy groups | Exhibits lower biological activity compared to TMF |

| 5-Methoxyflavone | Single methoxy group | Less complex structure; lower pharmacological interest |

| 6-Hydroxyflavone | Hydroxyl group at position 6 | Different biological activity profile |

The uniqueness of 5-Hydroxy-3',4',6,7-tetramethoxyflavone lies in its specific arrangement of methoxy groups and hydroxyl functionalities that enhance its biological efficacy compared to other flavonoids. Its ability to induce cell cycle arrest specifically at the G0/G1 phase distinguishes it from similar compounds that may not exhibit such targeted effects .

Phytochemical Distribution in Laggera spp. and Artemisia spp.

5-Hydroxy-3',4',6,7-tetramethoxyflavone has been identified in several plant species, with notable presence in the Laggera and Artemisia genera, both belonging to the Compositae (Asteraceae) family [4] [11].

In Laggera species, particularly Laggera pterodonta, 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been isolated from the aerial parts of the plant [3] [11]. Phytochemical investigations of Laggera pterodonta have revealed that this compound is among the characteristic flavonoids present in this species [17]. A comprehensive analysis of the chemical constituents from Laggera pterodonta identified fourteen compounds, including five flavonoids, with 5-Hydroxy-3',4',6,7-tetramethoxyflavone being one of the significant flavonoid components [17]. This compound was specifically identified as compound number 7 in a study that isolated and characterized the chemical constituents of Laggera pterodonta [11].

| Plant Species | Plant Part | Identified Flavonoids | Reference |

|---|---|---|---|

| Laggera pterodonta | Aerial parts | 5-Hydroxy-3',4',6,7-tetramethoxyflavone, 3,4',5-trihydroxy-6,7-dimethoxyflavone, 3,3',5-trihydroxy-4',6,7-trimethoxyflavone, chrysosplenetin B, artemitin | [3] [11] [17] |

| Artemisia argyi | Aerial parts | 5-Hydroxy-3',4',6,7-tetramethoxyflavone, 5,6-dihydroxy-7,3',4'-trimethoxyflavone, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone | [4] |

| Artemisia giraldii | Various parts | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | [1] |

| Otanthus maritimus | Various parts | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | [1] |

In Artemisia species, 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been isolated from Artemisia argyi and Artemisia giraldii [1] [4]. A study on Artemisia argyi identified this compound among several flavones isolated from the methanolic extracts of the aerial parts of the plant [4]. The distribution of flavonoid aglycones in various Artemisia species has shown that many of these compounds are 6-methoxylated, with additional substitutions at the 7-, 3'- and 4'-positions of the molecule, which is consistent with the structure of 5-Hydroxy-3',4',6,7-tetramethoxyflavone [23].

The phytochemical analysis of Artemisia species has revealed significant variations in flavonoid content across different species within the genus [18]. For instance, the maximum flavonoid content was observed in Artemisia palustris extract (202.67 mg/g), while the minimal value was found in Artemisia desertorum extract (2.46 mg/g) [18]. This variation in flavonoid content suggests that the concentration of specific flavonoids, including 5-Hydroxy-3',4',6,7-tetramethoxyflavone, may differ significantly across Artemisia species [18] [23].

Ecological Role in Plant Defense Mechanisms

Flavonoids, including 5-Hydroxy-3',4',6,7-tetramethoxyflavone, play crucial roles in plant defense mechanisms against various biotic and abiotic stressors [10] [21]. These compounds are part of the specialized metabolites that plants produce to protect themselves from environmental challenges and potential threats [10].

The ecological significance of 5-Hydroxy-3',4',6,7-tetramethoxyflavone and related flavonoids in plant defense can be understood through several mechanisms:

Protection Against Ultraviolet Radiation: Flavonoids are known to absorb harmful ultraviolet radiation, protecting plant tissues from damage [21]. This function is particularly important for plants growing in high-altitude or high-light environments where UV exposure is intense [19]. The specific structure of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, with its hydroxyl and methoxy groups, contributes to its UV-absorbing properties [21].

Antimicrobial Activity: Studies have shown that certain flavonoids from Laggera pterodonta, including compounds similar to 5-Hydroxy-3',4',6,7-tetramethoxyflavone, exhibit antimicrobial activity against various bacteria [11]. For instance, compounds isolated from Laggera pterodonta showed moderate activity against bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and others [11]. This antimicrobial property helps plants defend against potential pathogenic infections [10].

Antioxidant Properties: Flavonoids function as antioxidants in plants, helping to neutralize reactive oxygen species that can damage cellular components [5] [10]. The presence of a hydroxyl group in 5-Hydroxy-3',4',6,7-tetramethoxyflavone is considered a structural enhancer responsible for its antioxidative activity [5]. This antioxidant capacity is crucial for plants to cope with oxidative stress resulting from various environmental challenges [5] [10].

Response to Environmental Stress: The biosynthesis and accumulation of flavonoids, including 5-Hydroxy-3',4',6,7-tetramethoxyflavone, can be induced in response to environmental stressors such as drought, extreme temperatures, and nutrient deficiency [10] [21]. This inducible defense mechanism allows plants to adapt to changing environmental conditions [10].

The ecological role of flavonoids in plant defense is further supported by evolutionary evidence suggesting that stress-related oxidative pressure may have been a major trigger for the distribution and abundance of these compounds in plants [21]. In an evolutionary context, the multi-functionality of flavonoids, including their roles in UV protection, antimicrobial defense, and antioxidant activity, has contributed to their widespread presence in the plant kingdom [21].

Biosynthetic Enzymatic Pathways in Angiosperms

The biosynthesis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone in angiosperms follows the general flavonoid biosynthetic pathway, which is one of the best-characterized specialized metabolite pathways in plants [9] [13]. This pathway involves a series of enzymatic reactions that transform primary metabolites into complex flavonoid structures [9].

The biosynthetic pathway of flavonoids, including 5-Hydroxy-3',4',6,7-tetramethoxyflavone, begins with the phenylpropanoid pathway, which transforms the amino acid phenylalanine into 4-coumaroyl-CoA [9]. This initial step is catalyzed by three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL) [13] [24].

Once 4-coumaroyl-CoA is formed, it enters the flavonoid biosynthesis pathway proper, where it undergoes a series of enzymatic modifications [9]. The first enzyme specific for the flavonoid pathway is chalcone synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce chalcone scaffolds from which all flavonoids derive [9] [25].

The subsequent steps in the pathway involve the following key enzymes:

Chalcone Isomerase (CHI): This enzyme catalyzes the isomerization of chalcones to flavanones, such as naringenin [25] [26]. This is a crucial step in the formation of the basic flavonoid structure [25].

Flavanone 3-Hydroxylase (F3H): F3H catalyzes the hydroxylation of flavanones at the 3-position to produce dihydroflavonols [25] [26]. This enzyme is essential for the formation of flavonols and anthocyanins [25].

Flavonoid 3'-Hydroxylase (F3'H): This enzyme introduces a hydroxyl group at the 3'-position of the B-ring of flavonoids, contributing to the diversity of flavonoid structures [25].

Flavonol Synthase (FLS): FLS catalyzes the conversion of dihydroflavonols to flavonols through oxidation [25] [26]. This enzyme is crucial for the formation of flavonols, which are precursors to more complex flavonoids [25].

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of methyl groups to hydroxyl groups on the flavonoid skeleton [13] [24]. In the case of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, specific O-methyltransferases are responsible for the methylation of hydroxyl groups at the 3', 4', 6, and 7 positions, while leaving the 5-position hydroxyl group unmethylated [13] [24].

The biosynthesis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone specifically involves the methylation of hydroxyl groups at specific positions of the flavone skeleton [13]. This process is catalyzed by position-specific O-methyltransferases that recognize and methylate specific hydroxyl groups on the flavonoid backbone [13] [24].

In angiosperms, the flavonoid biosynthetic pathway is regulated by a complex network of transcription factors, including MYB, bHLH, and WD40 proteins [13]. These transcription factors form regulatory complexes that control the expression of flavonoid biosynthetic genes in response to developmental and environmental cues [13].

The localization of flavonoid biosynthetic enzymes within plant cells is also an important aspect of the pathway [14]. Most of the flavonoid synthesizing enzymes are found in the cytosol, often loosely bound to the endoplasmic reticulum in multi-enzyme complexes [14]. However, some enzymes, such as flavonol synthase, have been localized in the nucleus in certain plant species [14]. The flavonoid compounds themselves typically accumulate in the vacuole or the cell wall, depending on their specific type and function [14].

Seasonal Variation in Secondary Metabolite Production

The production of secondary metabolites, including flavonoids such as 5-Hydroxy-3',4',6,7-tetramethoxyflavone, exhibits significant seasonal variation in plants [12] [16] [22]. This variation is influenced by a complex interplay of environmental factors, including temperature, light intensity, water availability, and other climatic conditions [12] [16].

Studies on various plant species have demonstrated that the concentration of flavonoids can fluctuate considerably throughout the growing season [16]. For instance, research on Chelidonium majus showed that there is a major difference in total phenolic content, flavonoid concentration, and antioxidant activity during the growing season [16]. The highest concentration of total phenolic compounds was observed in the spring, when the plant was in the rosette stage with well-formed, thick leaves [16]. The concentration of flavonoids was found to be greatest just before flowering and before fruiting, while during flowering, the concentrations of these secondary metabolites were at their lowest [16].

Similar patterns of seasonal variation have been observed in Artemisia species [12] [18]. A study on Artemisia monosperma collected from different locations during different seasons revealed that photosynthetic pigments, including chlorophyll and carotenoids, as well as antioxidant metabolites and enzymes, varied significantly according to temperature divergence in different seasons [12]. Total ascorbate was markedly accumulated during the winter period, especially at lower temperatures (9-15°C), and antioxidant enzyme activities were significantly enhanced during the winter period compared to the summer period [12].

The seasonal variation in flavonoid production is influenced by several key factors:

Temperature: Temperature has a significant impact on flavonoid biosynthesis [12] [22]. Lower temperatures have been associated with higher flavonoid accumulation in many plant species [12] [22]. For example, higher flavonoid content was observed in leafy liverwort cultivars at lower temperatures [22].

Light Conditions: Light intensity and quality, particularly UV radiation, strongly influence flavonoid production [21] [22]. Higher light conditions have been linked to increased flavonoid accumulation, as these compounds help protect plants from UV damage [21] [22].

Water Stress: Water availability affects flavonoid biosynthesis, with water stress often leading to increased flavonoid production [22]. Studies have shown that total flavonoid content in some plant species is highest during the dry season [22].

Climatic Factors: Other climatic factors, such as humidity and cloudiness, also influence flavonoid production [22]. Flavonoid content has been found to be positively correlated with climatic evaporation but inversely correlated with humidity and cloudiness [22].

The seasonal dynamics of flavonoid production reflect the adaptive responses of plants to changing environmental conditions [16] [22]. By modulating the biosynthesis of flavonoids, including 5-Hydroxy-3',4',6,7-tetramethoxyflavone, plants can optimize their defense mechanisms against seasonal variations in environmental stressors [16] [21] [22].

| Season | Environmental Factors | Effect on Flavonoid Production | Reference |

|---|---|---|---|

| Spring | Moderate temperature, increasing light intensity | High total phenolic content, increasing flavonoid concentration | [16] [22] |

| Summer | High temperature, high light intensity, potential water stress | Variable flavonoid concentration, often lower during flowering | [12] [16] |

| Autumn | Decreasing temperature, decreasing light intensity | Increasing flavonoid concentration, especially before fruiting | [16] [22] |

| Winter | Low temperature, low light intensity | High flavonoid accumulation, enhanced antioxidant enzyme activities | [12] [22] |

Total Synthesis from Trimethoxyacetophenone Precursors

The total synthesis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone from trimethoxyacetophenone precursors represents a foundational approach that has evolved significantly since its initial development. The seminal work by Goldsworthy and Robert in 1936 established the basic synthetic framework that continues to inform modern synthetic strategies [1] [2].

The primary synthetic route employs 2-hydroxy-4,6-dimethoxyacetophenone as the key starting material, which undergoes a carefully orchestrated sequence of transformations to yield the target tetramethoxyflavone [3]. The initial step involves the methylation of 2,4,6-trihydroxyacetophenone using methyl iodide in the presence of potassium carbonate, achieving selective O-methylation at the 4 and 6 positions while preserving the 2-hydroxyl group for subsequent cyclization reactions [3].

The critical aldol condensation reaction between 2-hydroxy-4,6-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde proceeds under basic conditions using sodium hydroxide in ethanol [3]. This transformation generates the corresponding chalcone intermediate, 3,4,4',6'-tetramethoxychalcone, which serves as the immediate precursor for the flavone ring system formation. The reaction typically achieves yields of 70-90% when conducted at room temperature over 2-4 hours [3].

The subsequent oxidative cyclization represents the most challenging transformation in the sequence. Selenium dioxide emerges as the preferred oxidizing agent, facilitating the conversion of the chalcone to the flavone through a mechanism involving C-H activation followed by intramolecular cyclization [3] [4]. The reaction is typically conducted in refluxing isoamyl alcohol with added iodine as a co-catalyst, achieving yields of 20-35% over extended reaction periods of 24-48 hours [3].

| Synthetic Step | Reagents | Conditions | Yield (%) | Key Considerations |

|---|---|---|---|---|

| Acetophenone methylation | CH₃I, K₂CO₃ | DMF, 50°C, 12h | 85-95 | Regioselective protection |

| Aldol condensation | NaOH, EtOH | RT, 2-4h | 70-90 | E-selectivity preferred |

| Oxidative cyclization | SeO₂, I₂ | Isoamyl alcohol, reflux, 24h | 20-35 | Rate-limiting step |

| Final methylation | CH₃I, K₂CO₃ | Acetone, reflux, 8h | 80-95 | Complete substitution |

Alternative synthetic approaches have been developed to address the limitations of the classical route, particularly the low yields associated with the oxidative cyclization step. The Baker-Venkataraman rearrangement provides a more efficient pathway, achieving overall yields of 60-80% through the formation of a 1,3-diketone intermediate that undergoes acid-catalyzed cyclization under milder conditions [4]. This approach utilizes 2-hydroxyacetophenone and aroyl chlorides, followed by base-promoted rearrangement and subsequent acid-catalyzed cyclization.

Recent mechanistic studies using density functional theory calculations have provided insights into the oxidative cyclization process, revealing that the selenium dioxide-mediated transformation proceeds through a radical mechanism involving C-H abstraction followed by intramolecular radical cyclization [4]. These computational findings have guided the development of improved reaction conditions, including the use of alternative oxidizing systems and the optimization of solvent and temperature parameters.

Semi-synthetic Derivatization Strategies

Semi-synthetic derivatization represents a powerful strategy for accessing 5-Hydroxy-3',4',6,7-tetramethoxyflavone analogs and derivatives through the systematic modification of readily available flavonoid precursors. This approach leverages the structural diversity of naturally occurring flavonoids while enabling precise control over substitution patterns and functional group positioning [5] [6].

The selective protection of hydroxyl groups emerges as a fundamental strategy in semi-synthetic approaches. Methoxymethyl chloride serves as a particularly effective protecting group for phenolic hydroxyls, providing both chemical stability and ease of removal under mild acidic conditions [4] [7]. The protection strategy enables sequential functionalization, allowing for the systematic introduction of methoxy groups at specific positions while maintaining regiocontrol throughout the synthetic sequence.

Stepwise methylation protocols have been developed to achieve regioselective O-methylation of polyhydroxylated flavonoid precursors. The use of methyl iodide under carefully controlled basic conditions allows for the selective methylation of specific hydroxyl groups based on their relative acidity and steric accessibility . These protocols typically achieve regioselectivities of 70-95% depending on the substrate structure and reaction conditions employed.

| Derivatization Method | Starting Material | Selectivity | Typical Yield | Applications |

|---|---|---|---|---|

| Methoxymethyl protection | Quercetin derivatives | >90% | 80-95% | Intermediate synthesis |

| Sequential methylation | Luteolin, scutellarein | 70-95% | 60-85% | Analog preparation |

| Glycosidic conjugation | Flavonoid aglycones | 60-90% | 50-80% | Bioavailability enhancement |

| Acylation strategies | Hydroxyflavones | 75-90% | 65-85% | Stability improvement |

Glycosidic modification represents another important semi-synthetic strategy, particularly for enhancing the bioavailability and pharmacokinetic properties of flavonoid derivatives. The enzymatic glycosylation using glycosyltransferases provides a highly selective method for sugar conjugation, achieving regioselectivities that are difficult to attain through chemical methods [9] [10]. Retaining glycosidases have been successfully employed for transglycosylation reactions, enabling the synthesis of novel glycosidic derivatives using readily available flavonoid glycosides as glycosyl donors [9].

Functional group interconversion strategies enable the systematic exploration of structure-activity relationships through the preparation of isomeric and structurally related compounds. The selective demethylation of methoxylated flavonoids using boron trichloride or aluminum chloride provides access to partially demethylated analogs [4] [11]. These transformations typically proceed with moderate to good selectivity, depending on the electronic and steric properties of the methoxy substituents.

The development of bioisosteric replacement strategies has emerged as a sophisticated approach to pharmacophore optimization. The replacement of methoxy groups with alternative substituents such as fluorine, chlorine, or other heteroatoms enables the fine-tuning of physicochemical properties while maintaining biological activity [12]. These modifications often result in improved metabolic stability and altered pharmacokinetic profiles.

Regioselective Methoxylation Techniques

Regioselective methoxylation represents a critical aspect of flavonoid synthesis, particularly for compounds such as 5-Hydroxy-3',4',6,7-tetramethoxyflavone where precise control over substitution patterns is essential for biological activity. The development of both enzymatic and chemical methods for achieving regioselective O-methylation has advanced significantly, providing synthetic chemists with powerful tools for flavonoid modification [13] [14] [15].

Enzymatic O-methylation using flavonoid O-methyltransferases emerges as the most selective approach for regiospecific methylation. The characterization of specific enzyme variants from sweet basil has revealed remarkable substrate specificity and regioselectivity profiles [13] [14]. ObFOMT3 and ObFOMT5 demonstrate high selectivity for 4'-O-methylation, while ObFOMT4 and ObFOMT6 preferentially catalyze 6-O-methylation reactions. These enzymes belong to the Class II small molecule O-methyltransferase family and operate independently of magnesium cofactors [13].

The mechanistic basis for regioselectivity has been elucidated through homology modeling and site-directed mutagenesis studies [13]. The high sequence identity between ObFOMT3 and ObFOMT4 (approximately 90%) indicates that subtle amino acid differences determine regiospecificity. Structural modeling suggests that specific residues in the active site control substrate orientation and methyl group transfer selectivity. The switch between 6- and 4'-O-methylation involves discrete mechanisms affecting substrate binding and catalytic efficiency [13].

| Enzyme | Primary Substrate | Product | Regioselectivity | Km (μM) | Catalytic Efficiency |

|---|---|---|---|---|---|

| ObFOMT3 | Scutellarein 7-methylether | 4'-methylated product | >90% | 15-25 | High |

| ObFOMT4 | Luteolin derivatives | 6-methylated product | 90-95% | 10-20 | Very high |

| ObFOMT5 | Scutellarein 7-methylether | 4'-methylated product | 80-90% | 20-35 | Moderate |

| F7OMT | Apigenin, luteolin | 7-methylated product | 70-90% | 25-45 | Moderate |

Chemical regioselective methylation strategies have been developed to complement enzymatic approaches. The use of substrate-directed methodology exploits the inherent reactivity differences of phenolic hydroxyl groups based on their electronic environment and steric accessibility [16]. Electron-rich positions such as the 7-position in flavones typically exhibit enhanced reactivity toward electrophilic methylating agents, enabling selective methylation under carefully controlled conditions.

The application of protecting group strategies provides another avenue for achieving regioselectivity in chemical methylation reactions. Temporary protection of specific hydroxyl groups using orthogonal protecting groups allows for the selective methylation of unprotected positions [4] [7]. This approach requires careful planning but can achieve excellent regioselectivity when properly executed.

Recent advances in catalyst-controlled regioselective methylation have introduced new possibilities for flavonoid modification. The development of rationally designed methyltransferase variants through protein engineering enables the creation of enzymes with altered regioselectivity profiles [16] [17]. Site-directed mutagenesis studies have identified key amino acid residues responsible for substrate binding and regiospecific methyl transfer, enabling the engineering of variants with desired selectivity patterns.

The integration of computational methods with experimental approaches has accelerated the development of regioselective methylation strategies. Molecular docking studies and quantum mechanical calculations provide insights into enzyme-substrate interactions and reaction mechanisms, guiding the design of improved catalysts and reaction conditions [18]. These computational tools have proven particularly valuable for predicting the regioselectivity of new enzyme variants and optimizing reaction parameters.

Green Chemistry Approaches for Sustainable Production

The implementation of green chemistry principles in the synthesis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone has emerged as a critical research focus, driven by the need for environmentally sustainable production methods and the principles of green chemical synthesis [19] [20] [21]. These approaches emphasize waste reduction, energy efficiency, and the use of renewable resources while maintaining or improving synthetic efficiency.

Microwave-assisted synthesis represents one of the most successful green chemistry applications in flavonoid synthesis. The microwave-promoted synthesis of flavones from chalcone precursors demonstrates remarkable improvements in both reaction time and energy efficiency [22] [23]. The conventional synthesis requiring 3 hours at elevated temperatures can be accomplished in 7 minutes under microwave irradiation, representing a 90% reduction in reaction time [22]. The microwave-assisted approach achieves yields of 30-50% while dramatically reducing energy consumption and solvent requirements.

The mechanism of microwave acceleration involves selective heating of polar molecules, leading to more efficient energy transfer and enhanced reaction rates [22]. The use of hydrogen peroxide and sodium hydroxide in ethanol under microwave conditions provides a clean oxidative cyclization pathway that avoids the use of toxic selenium-based reagents. The microwave methodology has been successfully applied to the synthesis of multiple flavonoid derivatives, demonstrating broad substrate scope and general applicability [22] [23].

| Green Method | Time Reduction | Energy Savings | Waste Reduction | Yield Comparison |

|---|---|---|---|---|

| Microwave synthesis | 90% (3h → 7min) | 80% | 70% | 10-30% improvement |

| Solvent-free grinding | 85% | 75% | 95% | Comparable |

| Aqueous media | 60% | 50% | 80% | Good yields |

| Enzymatic synthesis | Variable | 60% | 90% | 40-85% conversion |

| Ionic liquids | 70% | 65% | 85% | Enhanced rates |

Solvent-free synthesis methodologies have been developed based on solid-state grinding and trituration techniques. The Claisen-Schmidt condensation between acetophenone derivatives and benzaldehydes can be accomplished through solvent-free solid-state trituration in the presence of sodium hydroxide or potassium hydroxide [19]. This approach eliminates organic solvent waste entirely while achieving yields comparable to conventional solution-phase methods. The solvent-free methodology is particularly attractive for large-scale production due to reduced waste generation and simplified work-up procedures [19].

Enzymatic biosynthesis using recombinant O-methyltransferases provides an exceptionally green approach to flavonoid modification. The use of engineered Escherichia coli expressing flavonoid biosynthetic enzymes enables the production of methylated flavonoids from simple precursors under mild aqueous conditions [24] [25]. These biocatalytic processes operate at ambient temperature and pressure, utilize renewable substrates, and generate biodegradable byproducts. The enzymatic approach has been successfully scaled to produce gram quantities of specific flavonoid derivatives [24].

The development of combinatorial biosynthesis platforms in microorganisms represents an advanced green chemistry approach for flavonoid production [24]. Artificial biosynthetic pathways assembled in Escherichia coli and Saccharomyces cerevisiae enable the production of diverse flavonoid structures from simple amino acid precursors. These microbial systems provide the advantages of renewable feedstocks, mild reaction conditions, and high product selectivity while enabling large-scale production through fermentation technology [24].

Aqueous media reactions have been explored as alternatives to organic solvent-based synthesis. The use of water as the primary reaction medium, often in combination with phase-transfer catalysts or surfactants, enables flavonoid synthesis under environmentally benign conditions [21]. These aqueous protocols typically require the optimization of reaction parameters to achieve effective substrate solubilization and product formation, but they offer significant advantages in terms of environmental impact and safety.

Ionic liquid catalysis systems provide another green chemistry approach that combines the advantages of homogeneous and heterogeneous catalysis. Room temperature ionic liquids serve as both solvent and catalyst for various flavonoid transformations, offering the benefits of recyclability, low volatility, and tunable properties [20]. The ionic liquid approach has been successfully applied to oxidative cyclization reactions and methylation transformations with enhanced reaction rates and selectivity.

The implementation of process intensification strategies, including continuous flow synthesis and automated reaction optimization, contributes to the sustainability of flavonoid production. These approaches enable precise control over reaction parameters, minimize waste generation, and improve overall process efficiency. The integration of real-time monitoring and feedback control systems further enhances the green chemistry profile of flavonoid synthesis processes [20] [21].